
"physicochemical properties of 6-Chloro-2-
piperazin-1-yl-quinoline"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Chloro-2-piperazin-1-yl-quinoline

Cat. No.: B1354056 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-piperazin-1-yl-
quinoline

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the core physicochemical

properties of 6-Chloro-2-piperazin-1-yl-quinoline. This compound belongs to the quinoline-

piperazine hybrid class, a scaffold of significant interest in medicinal chemistry due to its wide

range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3]

Understanding the physicochemical characteristics of this molecule is fundamental for

predicting its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion,

and Toxicity), guiding formulation development, and designing more potent and selective

derivatives.

The information presented herein combines available experimental data with standard

analytical protocols to serve as an essential resource for professionals in drug discovery and

development.

Core Physicochemical Data
The following table summarizes the key physicochemical properties for 6-Chloro-2-piperazin-
1-yl-quinoline (CAS Number: 78060-46-5).[4] While extensive experimental data for this
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specific molecule is not widely published, the available information provides a foundational

understanding of its chemical nature.

Property Value Data Source

Molecular Formula C₁₃H₁₄ClN₃ -

Molecular Weight 247.73 g/mol [4]

LogP (Octanol-Water Partition

Coefficient)
2.90 [4]

Hydrogen Bond Acceptors 3 [4]

Hydrogen Bond Donors 1 [4]

Melting Point Not available -

Boiling Point Not available -

Aqueous Solubility (LogS) Not available -

pKa Not available -

Experimental Protocols for Property Determination
While specific experimental data for 6-Chloro-2-piperazin-1-yl-quinoline is limited in publicly

available literature, the following are detailed, standard methodologies that can be employed to

determine its key physicochemical properties. These protocols are based on established

methods for similar small organic molecules and quinoline derivatives.[5]

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically

signifies a pure substance.

Methodology:

A small, thoroughly dried sample of 6-Chloro-2-piperazin-1-yl-quinoline is finely powdered.

The powder is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the

expected melting point.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point.[5]

Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that directly influences a drug's absorption and bioavailability.

Methodology:

An excess amount of 6-Chloro-2-piperazin-1-yl-quinoline is added to a known volume of a

buffered solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is

reached, typically for 24-48 hours.[5]

The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is quantified using a validated

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key determinant of its ability to cross biological membranes.[5]

Methodology:

A solution of 6-Chloro-2-piperazin-1-yl-quinoline is prepared in a biphasic system

consisting of n-octanol and a pH 7.4 aqueous buffer.

The mixture is shaken vigorously until equilibrium is achieved and then allowed to stand for

complete phase separation.
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The concentration of the compound in both the n-octanol and aqueous phases is determined

using an appropriate analytical technique like HPLC-UV.[5]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this

value.

pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a

compound's ionization state at different physiological pH values. The piperazine moiety in the

target molecule is basic.

Methodology:

A solution of 6-Chloro-2-piperazin-1-yl-quinoline of known concentration is prepared in

water. A co-solvent may be used if aqueous solubility is limited.

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

The pH of the solution is measured using a calibrated pH meter after each incremental

addition of the titrant.[5]

A titration curve (pH vs. volume of titrant added) is plotted.

The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to

the two basic nitrogen atoms in the piperazine ring, two pKa values may be observed.[6]

Visualizations: Workflows and Biological Context
Diagrams are essential for visualizing complex processes and relationships. The following

sections provide logical workflows and potential biological pathways relevant to 6-Chloro-2-
piperazin-1-yl-quinoline.

Experimental Workflow for Physicochemical
Characterization
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This diagram illustrates a standard workflow from compound synthesis to the application of its

determined physicochemical properties in early-stage drug development.
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Caption: A flowchart illustrating the process from synthesis to the application of

physicochemical data.
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Derivatives of quinoline-piperazine have shown activity as anticancer agents. For instance, a

related compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, was predicted

to target oncogenic signatures including the MAPK pathway in glioblastoma.[7] The diagram

below illustrates a simplified MAPK signaling cascade, a common target in cancer therapy,

showing potential points of inhibition.
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Caption: Simplified MAPK signaling pathway with hypothetical inhibition points by a quinoline

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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